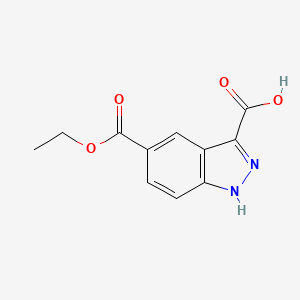
4-Chloro-N-methylpyrimidin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N-methylpyrimidin-5-amine is a chemical compound with the molecular formula C5H6ClN3 and a molecular weight of 143.57 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-methylpyrimidin-5-amine typically involves the chlorination of N-methylpyrimidin-5-amine. One common method includes the reaction of N-methylpyrimidin-5-amine with thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 4-position . The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the product is purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-N-methylpyrimidin-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines.
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N-methylpyrimidin-5-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including antibacterial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals and materials science.
Wirkmechanismus
The mechanism of action of 4-Chloro-N-methylpyrimidin-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Chloro-N-methylpyrimidin-4-amine: Similar structure but with the chlorine atom at a different position.
4-Chloro-N-methylpyrimidin-2-amine: Another isomer with the chlorine atom at the 2-position.
4-Chloro-N-ethylpyrimidin-5-amine: Similar compound with an ethyl group instead of a methyl group.
Uniqueness
4-Chloro-N-methylpyrimidin-5-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom at the 4-position and the methyl group on the nitrogen atom can result in distinct chemical and biological properties compared to its isomers and analogs .
Eigenschaften
Molekularformel |
C5H6ClN3 |
|---|---|
Molekulargewicht |
143.57 g/mol |
IUPAC-Name |
4-chloro-N-methylpyrimidin-5-amine |
InChI |
InChI=1S/C5H6ClN3/c1-7-4-2-8-3-9-5(4)6/h2-3,7H,1H3 |
InChI-Schlüssel |
LESYJGDWAQGAEC-UHFFFAOYSA-N |
Kanonische SMILES |
CNC1=CN=CN=C1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


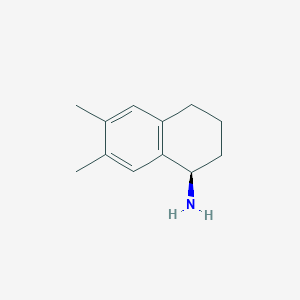
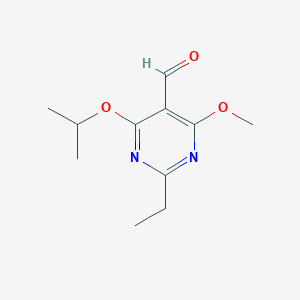
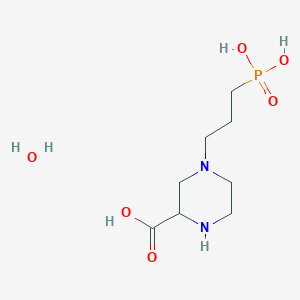
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-oxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B13108573.png)



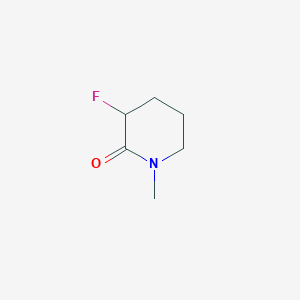

![4,6-Dimethyltriazolo[1,5-b]pyridazine](/img/structure/B13108594.png)



